

# Application Notes and Protocols for DDO-2213 in In Vivo Mouse Models

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## Compound of Interest

Compound Name: DDO-2213

Cat. No.: B8177024

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These application notes provide detailed protocols for the in vivo administration of **DDO-2213** in mouse models of mixed-lineage leukemia (MLL), based on preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo experiments to evaluate the efficacy and pharmacodynamics of this potent WDR5-MLL1 inhibitor.

## Introduction

**DDO-2213** is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).<sup>[1][2]</sup> The dysregulation of the MLL1 gene is a hallmark of aggressive acute leukemias, and the disruption of the WDR5-MLL1 interaction presents a promising therapeutic strategy.<sup>[1][2]</sup> Preclinical studies have demonstrated that **DDO-2213** can effectively suppress the growth of MLL-rearranged leukemia xenograft tumors in mice following oral administration.<sup>[1][2]</sup>

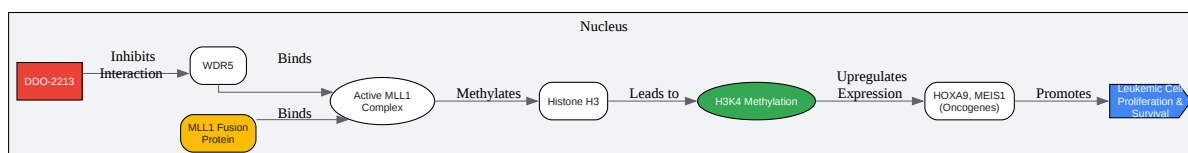
## Mechanism of Action: The WDR5-MLL1 Signaling Pathway

In MLL-rearranged leukemias, the MLL1 gene is fused to various partner genes, resulting in the production of oncogenic MLL fusion proteins. These fusion proteins are crucial for the initiation and maintenance of the leukemic state. The activity of both wild-type and MLL fusion proteins

is dependent on their interaction with the scaffolding protein WDR5, which is a core component of the MLL1 methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.

The binding of WDR5 to MLL1 is essential for the stability and catalytic activity of the MLL1 complex. This interaction facilitates the recruitment of the complex to target gene promoters, including critical leukemia-associated genes such as HOXA9 and MEIS1. The resulting H3K4 methylation leads to the upregulation of these oncogenes, which in turn drives uncontrolled cell proliferation and blocks differentiation, the cellular hallmarks of leukemia.

**DDO-2213** acts by directly binding to WDR5 and disrupting its interaction with MLL1. This inhibition of the WDR5-MLL1 protein-protein interaction leads to the dissociation of the MLL1 complex from chromatin, a reduction in H3K4 methylation at target gene promoters, and subsequent downregulation of oncogenic gene expression. This cascade of events ultimately results in the suppression of leukemic cell growth.



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WDR5-MLL1 Signaling Pathway and **DDO-2213** Inhibition.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **DDO-2213** in an MV4-11 xenograft mouse model.

Table 1: In Vivo Efficacy of **DDO-2213** in MV4-11 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration (Days) | Tumor Growth Inhibition (TGI) % |
|-----------------|----------------|----------------------|------------------|---------------------------|---------------------------------|
| Vehicle Control | -              | Oral                 | Once Daily       | 21                        | 0%                              |
| DDO-2213        | 50             | Oral                 | Once Daily       | 21                        | 65%                             |

Table 2: Tolerability of **DDO-2213** in Mice

| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) | Observations            |
|-----------------|----------------|-----------------------------|-------------------------|
| Vehicle Control | -              | -1.5%                       | No significant toxicity |
| DDO-2213        | 50             | -2.0%                       | No significant toxicity |

## Experimental Protocols

### MV4-11 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the human MLL-rearranged acute myeloid leukemia (AML) cell line, MV4-11.

#### Materials:

- MV4-11 cells
- NOD/SCID mice (female, 6-8 weeks old)
- Matrigel
- Phosphate-buffered saline (PBS)
- Syringes and needles

**Procedure:**

- Culture MV4-11 cells in appropriate media until they reach the logarithmic growth phase.
- Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of  $5 \times 10^7$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (containing  $5 \times 10^6$  cells) into the right flank of each mouse.
- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .
- When the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.

**DDO-2213 Formulation and Administration Protocol**

This protocol details the preparation and oral administration of **DDO-2213** to mice.

**Materials:**

- **DDO-2213**
- Vehicle solution: 5% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300 (PEG300), 5% Tween 80, and 50% distilled water.
- Oral gavage needles

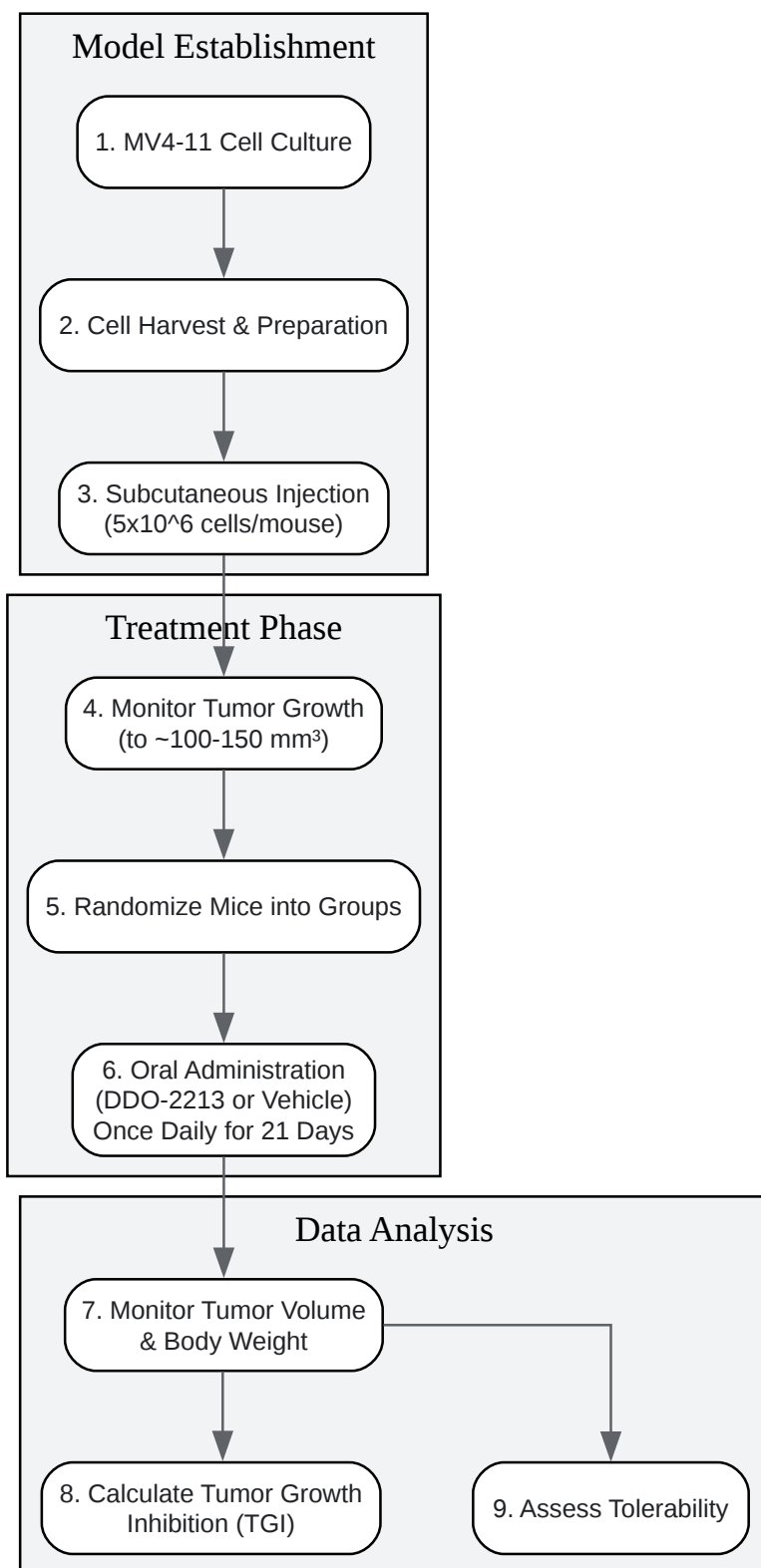
**Procedure:**

- Prepare the vehicle solution by mixing the components in the specified ratios.
- Calculate the required amount of **DDO-2213** based on the desired dosage and the number of animals to be treated.
- Dissolve the **DDO-2213** powder in the vehicle solution to achieve the final desired concentration.

- Administer the **DDO-2213** formulation or the vehicle control to the mice via oral gavage.
- The recommended dosage from preclinical studies is 50 mg/kg, administered once daily.
- Continue the treatment for the duration of the study (e.g., 21 days).
- Monitor tumor growth and the general health of the mice, including body weight, throughout the experiment.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in conducting an in vivo efficacy study of **DDO-2213**.



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In Vivo Efficacy Study Workflow for **DDO-2213**.

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## References

- 1. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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